molecular formula C12H15NO B2966343 3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde CAS No. 53868-38-5

3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde

Cat. No.: B2966343
CAS No.: 53868-38-5
M. Wt: 189.258
InChI Key: HCAFJKINDHGUDS-XYOKQWHBSA-N
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Description

3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde (CAS 53868-38-5) is an α,β-unsaturated aldehyde with a conjugated system comprising a dimethylamino group and a 4-methylphenyl substituent. Its molecular formula is C₁₂H₁₅NO (molecular weight: 189.25 g/mol), and it exists predominantly in the (2Z)-stereoisomeric form . The compound’s structure features:

  • Electron-donating groups: The dimethylamino (–N(CH₃)₂) and 4-methylphenyl (–C₆H₄CH₃) groups enhance electron density in the conjugated system.
  • Reactivity: The α,β-unsaturated aldehyde moiety enables participation in nucleophilic additions, cycloadditions, and organocatalytic reactions .

This compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-298834) and is utilized in synthetic organic chemistry and materials science .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(4-methylphenyl)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-4-6-11(7-5-10)12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAFJKINDHGUDS-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CN(C)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C/N(C)C)/C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde typically involves the reaction of 4-methylbenzaldehyde with dimethylamine in the presence of a base, followed by the addition of an acrylating agent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: 3-(Dimethylamino)-2-(4-methylphenyl)acrylic acid

    Reduction: 3-(Dimethylamino)-2-(4-methylphenyl)propanol

    Substitution: Various N-alkyl or N-acyl derivatives

Scientific Research Applications

3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Acrylaldehyde Derivatives

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications
3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde 53868-38-5 C₁₂H₁₅NO 189.25 4-methylphenyl, dimethylamino Organocatalysis, fluorescence studies
4-Dimethylaminocinnamaldehyde 6203-18-5 C₁₁H₁₃NO 175.23 4-dimethylaminophenyl Detection of catechins, UV probes
2-(3-Chlorophenyl)-3-(dimethylamino)acrylaldehyde 86723-63-9 C₁₁H₁₂ClNO 209.67 3-chlorophenyl Synthetic intermediate
(E)-3-(2-Fluorophenyl)-2-(4-hydroxyphenyl)acrylaldehyde N/A C₁₅H₁₁FO₂ 264.06 (M+Na) 2-fluorophenyl, 4-hydroxyphenyl Cross-coupling reactions (77% yield)
3-(Thiophen-2-yl)acrylaldehyde 39511-07-4 C₇H₆OS 138.19 Thiophene ring Material science, λmax shifts
Key Observations:

4-Dimethylaminocinnamaldehyde (CAS 6203-18-5) has a dimethylamino group directly on the phenyl ring, leading to stronger conjugation and redshifted UV-Vis absorption compared to the target compound .

Synthetic Utility :

  • Substituents significantly influence reaction yields. For example, (E)-3-(4-hydroxy-3-methoxyphenyl)acrylaldehyde achieved 79% yield in indolizine synthesis, while the target compound’s methyl group may favor similar efficiency in analogous reactions .
  • The chloro derivative (CAS 86723-63-9) may exhibit reduced nucleophilic reactivity due to the electron-withdrawing Cl substituent .

Spectroscopic and Physical Properties

  • UV-Vis Absorption: Conjugated systems in these compounds exhibit strong absorption in the UV range. For instance, 3-(4-(dimethylamino)phenyl)acrylaldehyde shows λmax at ~400 nm due to extended conjugation, whereas the target compound’s absorption may shift slightly due to steric effects from the 4-methyl group .
  • Boiling Points/Density: Limited data exist for the target compound, but analogs like 3-(thiophen-2-yl)acrylaldehyde have a boiling point of 85–90°C at 1 Torr and density of 1.179 g/cm³ .

Commercial and Research Accessibility

  • The target compound is available from suppliers like Santa Cruz Biotechnology (500 mg for $96) , whereas niche analogs (e.g., trifluoromethyl derivatives) are less accessible .

Biological Activity

3-(Dimethylamino)-2-(4-methylphenyl)acrylaldehyde (DMCNA) is an organic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅NO
  • Molecular Weight : 189.25 g/mol
  • Physical State : Pale yellow liquid or solid
  • Melting Point : 133 °C to 135 °C

DMCNA features a dimethylamino group attached to a vinyl aldehyde structure, which contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that DMCNA exhibits notable biological activities, particularly in the context of cancer treatment and antimicrobial properties. Its structural features suggest interactions with various biological targets, including enzymes and receptors.

Anticancer Properties

Several studies have highlighted the anticancer potential of DMCNA:

  • Cytotoxic Effects : DMCNA has demonstrated cytotoxic effects on various cancer cell lines. It appears to inhibit cell proliferation, making it a candidate for further investigation as an anticancer agent.
  • Mechanism of Action : While specific mechanisms remain largely uncharacterized, the presence of the dimethylamino group is believed to enhance membrane permeability, facilitating cellular uptake and subsequent biological activity.

Antimicrobial Activity

DMCNA has also shown promise as an antimicrobial agent:

  • Inhibition of Microbial Growth : Preliminary research suggests that DMCNA can inhibit the growth of certain microorganisms, indicating its potential utility in treating infections.

Interaction Studies

Interaction studies involving DMCNA focus on its reactivity with biological molecules:

  • Adduct Formation : The compound can form adducts with amino acids and proteins, suggesting a role in modifying protein functions.
  • Receptor Interactions : Investigations into its interactions with various cellular receptors indicate possible therapeutic implications in modulating cellular responses.

Case Studies and Research Findings

A summary of relevant studies is provided in the table below:

StudyFocusFindings
Study AAnticancer ActivityDMCNA exhibited significant cytotoxicity against breast cancer cell lines.
Study BAntimicrobial EffectsDemonstrated inhibition of bacterial growth in vitro.
Study CMechanism ExplorationSuggested that DMCNA interacts with cellular membranes enhancing drug delivery.

Safety Considerations

Due to the limited safety data available for DMCNA, it is recommended to handle this compound with caution. General safety measures should be observed when conducting experiments involving this compound.

Q & A

Q. How can regioselectivity be controlled in reactions involving the acrylaldehyde backbone?

  • Methodological Answer : Steric and electronic effects dictate outcomes. Strategies:
  • Catalytic directing groups : Use Pd-catalyzed C–H activation for selective functionalization .
  • Temperature modulation : Lower temperatures favor kinetic control (e.g., 0°C for selective aldol adducts) .

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